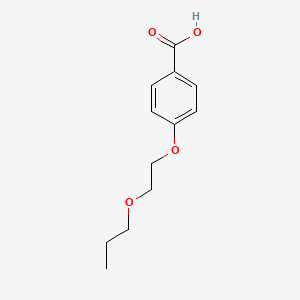
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is an organic compound with the molecular formula C10H8F2O5. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a malonic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methoxyphenylboronic acid.
Reaction with Malonic Acid: The boronic acid is reacted with malonic acid under specific conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or nickel and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2,3-Difluorophenol
- 3,5-Difluorophenol
Uniqueness
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with the malonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H8F2O5 |
|---|---|
分子量 |
246.16 g/mol |
IUPAC名 |
2-(2,6-difluoro-4-methoxyphenyl)propanedioic acid |
InChI |
InChI=1S/C10H8F2O5/c1-17-4-2-5(11)7(6(12)3-4)8(9(13)14)10(15)16/h2-3,8H,1H3,(H,13,14)(H,15,16) |
InChIキー |
XLPDEOVSKWAADT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)F)C(C(=O)O)C(=O)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8484585.png)






![5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8484619.png)
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8484636.png)

![N-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8484646.png)
![[(5-Bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid](/img/structure/B8484661.png)

![Phenol, 3-methoxy-4-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B8484686.png)
